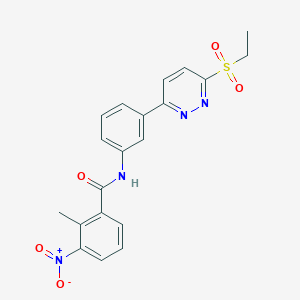

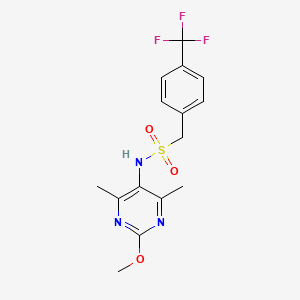

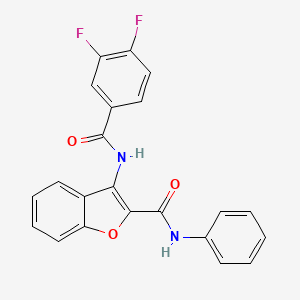

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazinone derivatives, which this compound is a part of, has been a topic of interest in medicinal chemistry . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The compound contains a pyridazinone ring, which is a six-membered ring with two adjacent nitrogen atoms and an oxygen atom at the 3 position of the ring . It also contains an ethylsulfonyl group attached to the pyridazinone ring and a phenyl ring attached to the 3 position of the pyridazinone ring.Chemical Reactions Analysis

The pyridazinone ring in the compound can be easily functionalized at various ring positions, making it an attractive synthetic building block for designing and synthesis of new drugs . The compound can undergo various chemical reactions depending on the functional groups present and the reaction conditions.Wissenschaftliche Forschungsanwendungen

Radiolabelled Nonpeptide Angiotensin II Antagonists

Research has developed radiolabelled nonpeptide angiotensin II antagonists, such as [11C]L-159,884, demonstrating their utility in angiotensin II, AT1 receptor imaging. These compounds, synthesized via methylation of desmethyl phenolic precursors, offer insights into receptor binding and function, highlighting their potential in medical diagnostics and research (Hamill et al., 1996).

Cardiac Electrophysiological Activity

A study on N-substituted imidazolylbenzamides or benzene-sulfonamides uncovered their potency in in vitro Purkinje fiber assays, comparable to that of sematilide, a selective class III agent. This suggests their potential as therapeutic agents in addressing cardiac electrophysiological issues (Morgan et al., 1990).

Antibacterial Applications

Derivatives of this compound have been synthesized and shown significant antibacterial properties through molecular docking studies. These studies indicate a strong interaction with bacterial protein receptors, offering a pathway for developing new antibacterial agents (Ravichandiran et al., 2015).

Polymer Science

In polymer science, a novel diamine incorporating sulfone, ether, and amide structures was synthesized, leading to the development of poly(sulfone ether amide imide)s. These materials were characterized by their thermal stability and other properties, showcasing the versatility of this compound in creating high-performance polymers (Mehdipour-Ataei et al., 2004).

Antimitotic Agents

Another study identified oximes of a related compound demonstrating antitumor activity in mice, indicating the potential of such compounds as antimitotic agents. These findings contribute to the exploration of new cancer treatments, emphasizing the importance of structural modifications to enhance biological activity (Temple et al., 1992).

Wirkmechanismus

The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs . The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules results in a wide range of pharmacological effects .

Eigenschaften

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-10-17(22-23-19)14-6-4-7-15(12-14)21-20(25)16-8-5-9-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXXLMRPYAACEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2702216.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2702221.png)

![1-Methyl-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrazole-4-carboxamide](/img/structure/B2702229.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2702230.png)

![11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2702233.png)

![methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2702235.png)